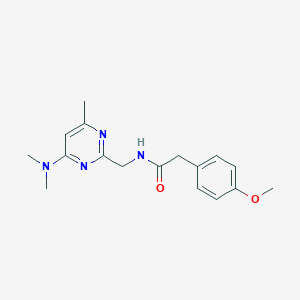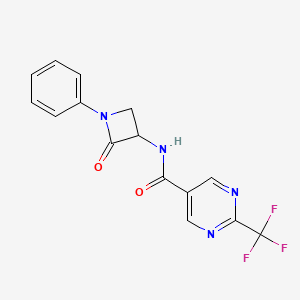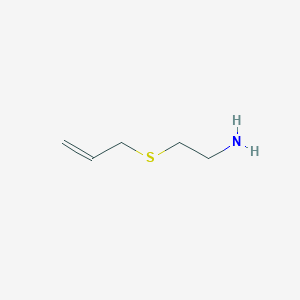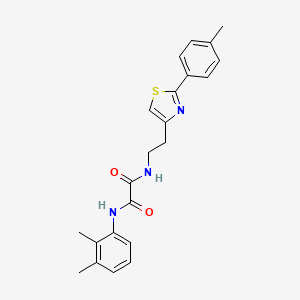![molecular formula C19H22N4O4S B2952789 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide CAS No. 941821-80-3](/img/structure/B2952789.png)
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide, commonly known as PAP-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PAP-1 belongs to a class of compounds known as sulfonamides, which are known to inhibit the activity of enzymes that play a crucial role in various biological processes.
作用機序
PAP-1 acts as a competitive inhibitor of PARP and tankyrase. It binds to the active site of these enzymes and prevents their activity. The inhibition of PARP and tankyrase leads to the accumulation of DNA damage and telomere dysfunction, which ultimately results in cell death.
Biochemical and Physiological Effects
PAP-1 has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy and induce cell death in cancer cells. PAP-1 has also been shown to have anti-inflammatory activity and may have potential therapeutic applications in inflammatory diseases.
実験室実験の利点と制限
PAP-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to have potent anti-cancer activity. However, PAP-1 also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some studies.
将来の方向性
There are several future directions for research on PAP-1. One area of research is the development of more potent and selective inhibitors of PARP and tankyrase. Another area of research is the identification of biomarkers that can predict the response to PAP-1 treatment in cancer patients. Additionally, the potential therapeutic applications of PAP-1 in inflammatory diseases and other conditions should be further investigated. Finally, the mechanism of action of PAP-1 should be further elucidated to facilitate the development of more effective inhibitors.
合成法
The synthesis of PAP-1 involves the reaction of 4-acetylpiperazine with 4-fluorobenzenesulfonyl chloride to form 4-(4-fluorobenzenesulfonyl)piperazine. This compound is then reacted with 3-pyridylmethylamine to form PAP-1. The synthesis of PAP-1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
PAP-1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Tankyrase is an enzyme that regulates the activity of telomerase, which is involved in the maintenance of telomeres. Telomeres are the protective caps at the ends of chromosomes, and their maintenance is crucial for cell survival. Inhibition of tankyrase has been shown to induce telomere dysfunction and cell death in cancer cells.
特性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-15(24)22-8-10-23(11-9-22)28(26,27)18-6-2-5-17(12-18)19(25)21-14-16-4-3-7-20-13-16/h2-7,12-13H,8-11,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJVUHSILIHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)



![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)


